molecular formula C14H13IN2O3 B5122827 N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide

N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide

Cat. No. B5122827
M. Wt: 384.17 g/mol
InChI Key: SPCODUWYZAJDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide, also known as IPDMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. IPDMB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can trigger cell death in cancer cells. In addition, inhibition of PARP has been shown to have neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to have significant biochemical and physiological effects in various studies. In cancer cells, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to reduce oxidative stress and inflammation, which are key factors in disease progression. In addition, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to have cardioprotective effects, reducing damage caused by ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its potency and specificity for PARP inhibition. It has also been shown to have low toxicity in animal studies, making it a safe candidate for further development. However, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability.

Future Directions

There are several future directions for the development of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide. One potential area of research is the combination of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide with other drugs, such as chemotherapy agents, to enhance its therapeutic effects. Another area of research is the development of more stable and soluble formulations of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide, which can improve its bioavailability and efficacy. Finally, further studies are needed to investigate the potential applications of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide in other diseases, such as autoimmune and metabolic disorders.
In conclusion, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide is a promising compound with potential therapeutic applications in various diseases. Its ability to inhibit PARP has been shown to have significant effects in cancer, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to fully understand the potential of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide and to develop more effective formulations for clinical use.

Synthesis Methods

The synthesis of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with 5-iodo-2-pyridinecarboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then treated with ammonium hydroxide to yield N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide. The synthesis of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been optimized to produce high yields and purity, making it suitable for research and development.

Scientific Research Applications

N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. Its ability to inhibit PARP has been shown to have significant effects in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(5-iodopyridin-2-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O3/c1-19-11-5-3-9(7-12(11)20-2)14(18)17-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCODUWYZAJDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-iodopyridin-2-yl)-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.